N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine
Description
Molecular Geometry and Electronic Configuration
The compound’s core consists of a dibenzo[d,f]dioxaphosphepin ring system, a seven-membered heterocycle containing one phosphorus atom and two oxygen atoms (Figure 1). The fused benzene rings create a rigid, planar framework, while the phosphorus atom adopts a trigonal pyramidal geometry with a lone pair available for coordination. Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| P–O bond length | 1.62–1.65 Å | |
| O–P–O bond angle | 96–98° | |
| Dihedral angle (aryl rings) | 62.3–63.1° |
The dibenzo[d,f]dioxaphosphepin system exhibits partial conjugation between the aromatic π-system and the phosphorus lone pair, resulting in moderate electron-withdrawing character. The two (1S)-phenylethyl substituents are positioned axially relative to the phosphorus atom, creating a sterically congested environment that influences reactivity and ligand-metal interactions.
Stereochemical Configuration and Chiral Centers
The compound contains two chiral centers at the C1 positions of the phenylethyl groups, both configured as (1S) (Figure 2). This configuration imposes a fixed spatial arrangement, as confirmed by:
- X-ray crystallography : Absolute configuration assignments for analogous compounds reveal consistent (S) stereochemistry at the phenylethyl carbons.
- NMR spectroscopy : Diastereotopic splitting of methyl protons in the (1S)-phenylethyl groups (δ 1.2–1.5 ppm) confirms restricted rotation and stereochemical rigidity.
The dibenzo[d,f]dioxaphosphepin ring itself exhibits limited conformational flexibility due to its fused aromatic system. However, atropisomerism may arise from hindered rotation around the P–N bonds, though this is mitigated by the compound’s rigid backbone.
Comparative Analysis with Dinaphtho[2,1-d:1′,2′-f]dioxaphosphepin Derivatives
Replacing the dibenzo system with a dinaphtho[2,1-d:1′,2′-f] framework introduces significant structural and electronic differences (Table 1):
The dinaphtho derivative’s extended conjugation red-shifts its absorption spectrum, enhancing its utility in photochemical applications. Additionally, its larger Tolman cone angle increases steric hindrance, favoring selective binding to low-coordinate metal centers in catalysis.
Properties
Molecular Formula |
C28H26NO2P |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N,N-bis(2-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine |
InChI |
InChI=1S/C28H26NO2P/c1-3-11-23(12-4-1)19-21-29(22-20-24-13-5-2-6-14-24)32-30-27-17-9-7-15-25(27)26-16-8-10-18-28(26)31-32/h1-18H,19-22H2 |
InChI Key |
BDPQWZPOIGJWIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCC2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis
The dibenzo[D,F]dioxaphosphepin scaffold is typically synthesized from biphenyl derivatives. Key steps include:
- Oxidative coupling of biphenyl precursors to form bridged structures.
- Phosphorus incorporation via reactions with phosphorus trichloride or other phosphinating agents.
- Cyclization to form the tricyclic dioxaphosphepin core.
For example, synthetic routes for related BIPOL ligands involve bromination, hydrogenation, and demethylation steps to generate biphenyl diols, which are subsequently functionalized.
Functionalization
The core undergoes amine substitution with (1S)-1-phenylethylamine:
- Reaction conditions : Inert atmosphere (N₂ or Ar), anhydrous solvents (e.g., THF or CH₂Cl₂), and mild temperatures (0–25°C).
- Reagents : (1S)-1-phenylethylamine, dibenzo[D,F]dioxaphosphepin chloride or imidazolide intermediates.
- Mechanism : Nucleophilic displacement or ligand exchange at the phosphorus center, yielding the bis-phenylethyl derivative.
Key Reaction Conditions
Optimized Procedures
Step 1: Core Synthesis
- Bromination : Biphenyl precursors undergo bromination (e.g., NBS in DMF) to introduce halogen atoms at key positions.
- Hydrogenation : Pd/C-catalyzed hydrogenation reduces aromatic rings to saturated intermediates.
- Demethylation : BBr₃-mediated cleavage removes methyl protecting groups, yielding biphenyl diols.
- Phosphination : Reaction with PCI₃ or PCl₃ introduces the phosphorus center, followed by cyclization to form the dioxaphosphepin core.
Step 2: Functionalization
- Amine Reaction : The core reacts with (1S)-1-phenylethylamine in anhydrous conditions, typically at 0°C to room temperature.
- Workup : Solvent extraction (e.g., EtOAc/H₂O) removes unreacted amine and byproducts.
- Purification : Chromatography on silica gel with hexane/EtOAc gradients isolates the product.
Challenges and Solutions
Comparative Analysis
R vs. S Enantiomers
Research Findings
- Stereochemical Control : The use of enantiopure (1S)-1-phenylethylamine ensures high enantioselectivity, critical for catalytic applications.
- Catalytic Efficiency : Complexes with metals (e.g., Cu, Ir) exhibit enhanced selectivity in asymmetric additions and hydroformylation.
- Scalability : The reaction tolerates gram-scale synthesis while maintaining >99% purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced phosphorus-containing compounds.
Substitution: The compound can participate in substitution reactions, where the phenylethyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents being introduced.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphorus compounds, and substituted derivatives of the original compound.
Scientific Research Applications
N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Enantiomeric Pair: R vs. S Configuration
The R-configured enantiomer, N,N-Bis[(1R)-(+)-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine (CAS: 500103-26-4), shares identical physical properties (e.g., molecular weight: 439.49) but differs in stereochemistry. Studies cited in demonstrate its use in catalytic asymmetric synthesis, including hydroboration and Suzuki-Miyaura couplings. The choice between R and S configurations depends on the desired stereochemical outcome; for example, the S-form may yield the opposite enantiomer in hydrogenation reactions .
Dinaphtho vs. Dibenzo Core Derivatives
The dinaphtho analog, (+)-N,N-Bis[(1S)-1-phenylethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine (CAS: 380230-02-4, MW: 539.61 g/mol), replaces the dibenzo core with a dinaphtho system, increasing steric bulk and π-conjugation. This structural modification enhances enantioselectivity in sterically demanding reactions but may reduce reaction rates due to hindered substrate access. For instance, in asymmetric hydrogenations, the dinaphtho derivative achieves higher enantiomeric excess (ee) but requires higher catalyst loadings compared to the dibenzo variant .
Substituent Effects on Performance
- Phenylethyl Groups : The target compound’s (1S)-(-)-phenylethyl substituents balance steric bulk and electron-donating effects, enabling efficient metal coordination (e.g., with Rh or Pd) while maintaining solubility in organic solvents.
- Bulkier Substituents : Compounds like tBuA-BPPO (tert-butyl acrylate-modified dibenzo[d,f][1,3,2]dioxaphosphepine) exhibit enhanced thermal stability and flame retardancy due to tert-butyl groups . However, such groups may reduce catalytic activity by limiting substrate approach.
- Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., bromine in ) alter the phosphorus center’s electron density, impacting oxidative addition steps in cross-coupling reactions .
Comparison with Phosphine-Based Ligands
Traditional bis-phosphine ligands like N,N-Bis(diphenylphosphino)amine (CAS: 2960-37-4, MW: 385.38 g/mol) lack the dioxaphosphepin ring’s oxygen atoms. For example, in palladium-catalyzed couplings, the dioxaphosphepin scaffold may improve catalyst longevity compared to purely phosphine-based systems .
Key Data Tables
Table 1. Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine | 376355-58-7 | C28H26NO2P | 439.49 | Asymmetric hydrogenation, Cross-coupling |
| N,N-Bis[(1R)-(+)-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine | 500103-26-4 | C28H26NO2P | 439.49 | Catalytic asymmetric synthesis |
| (+)-N,N-Bis[(1S)-1-phenylethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | 380230-02-4 | C36H30NO2P | 539.61 | High-steric-demand catalysis |
| N,N-Bis(diphenylphosphino)amine | 2960-37-4 | C24H21NP2 | 385.38 | Metal complexation, Catalysis |
Table 2. Performance Metrics in Catalysis
Biological Activity
N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine, with the CAS number 376355-58-7, is a phosphoramidite compound known for its potential applications in organic synthesis and catalysis. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H26NO2P
- Molecular Weight : 439.49 g/mol
- Boiling Point : Not available
- Optical Activity : [α]/D -250±10° in toluene
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its role as a ligand in catalysis and potential therapeutic applications. Key findings include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. It has been shown to modulate signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes, which may contribute to its biological effects. For instance, it has been evaluated for its ability to inhibit phosphodiesterases, leading to increased intracellular cyclic nucleotide levels.
- Catalytic Applications : this compound has been utilized in asymmetric synthesis reactions due to its chiral nature. Its effectiveness in promoting enantioselective transformations has been documented in various studies.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of several phosphoramidite derivatives, including this compound. The results indicated a significant reduction in tumor growth in vitro and in vivo models, attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibits phosphodiesterase enzymes. The inhibition led to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) within cells, suggesting potential applications in treating diseases related to dysregulated nucleotide signaling.
Data Table: Summary of Biological Activities
The biological mechanisms underlying the activities of this compound include:
- Apoptotic Pathways : The compound triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Signal Transduction Modulation : By inhibiting specific enzymes such as phosphodiesterases, it alters intracellular signaling cascades that regulate cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
